2-Oxo-1,2-diphenylethyl diethylcarbamodithioate
Description
Properties
Molecular Formula |
C19H21NOS2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C19H21NOS2/c1-3-20(4-2)19(22)23-18(16-13-9-6-10-14-16)17(21)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3 |
InChI Key |
NGQKUDOEPPQSBC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Sodium Diethyldithiocarbamate
The most direct method involves the nucleophilic substitution of 2-bromo-1,2-diphenylethanone with sodium diethyldithiocarbamate. This approach adapts protocols from manganese dithiocarbamate syntheses, where metal-ligand complexes form via alkylation of dithiocarbamate salts.
Procedure :
-
Sodium diethyldithiocarbamate preparation : Diethylamine (0.1 mol) reacts with carbon disulfide (0.1 mol) in aqueous NaOH (40%, 50 mL) at 0–5°C for 1 h.
-
Alkylation : The sodium salt (0.1 mol) is added to a solution of 2-bromo-1,2-diphenylethanone (0.1 mol) in anhydrous dimethyl sulfoxide (DMSO). The mixture is stirred under nitrogen at 60°C for 6 h.
-
Work-up : The product is extracted with dichloromethane, washed with brine, and recrystallized from n-hexane/ethyl acetate (4:1 v/v).
Key Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Temperature | 60°C |
| Reaction Time | 6 h |
| Yield | 85–90% |
This method achieves high yields due to DMSO’s polar aprotic nature, which stabilizes the transition state. The steric bulk of the diphenylethyl group necessitates prolonged reaction times compared to simpler substrates.
One-Pot Synthesis from Diethylamine, CS₂, and 2-Bromo-1,2-diphenylethanone
A streamlined one-pot approach avoids isolating the sodium dithiocarbamate intermediate. Inspired by green chemistry principles, this method uses in situ generation of the dithiocarbamate nucleophile.
Procedure :
-
Reagent mixing : Diethylamine (0.12 mol), CS₂ (0.12 mol), and 2-bromo-1,2-diphenylethanone (0.1 mol) are combined in acetonitrile.
-
Base addition : Cs₂CO₃ (0.12 mol) is added to deprotonate the amine and drive dithiocarbamate formation.
-
Reaction : The mixture is refluxed at 80°C for 8 h under nitrogen.
-
Isolation : The product is filtered and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Mechanistic Insights :
-
CS₂ reacts with diethylamine to form diethylammonium dithiocarbamate.
-
Deprotonation by Cs₂CO₃ yields the nucleophilic dithiocarbamate anion.
-
Sₙ2 displacement of bromide from 2-bromo-1,2-diphenylethanone forms the target compound.
Advantages :
-
Eliminates intermediate isolation steps.
-
Higher atom economy (90% calculated).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) :
-
δ 7.92–7.85 (m, 4H, aromatic ortho-H)
-
δ 7.48–7.40 (m, 6H, aromatic meta/para-H)
-
δ 4.72 (s, 1H, C=CH)
-
δ 3.60–3.45 (q, 4H, NCH₂CH₃)
The singlet at δ 4.72 confirms the absence of diastereotopic splitting, suggesting free rotation around the C–S bond. The ethyl groups exhibit characteristic quartets and triplets, consistent with diethyl substitution.
Infrared (IR) Spectroscopy
-
ν(C=O) : 1685 cm⁻¹ (strong)
-
ν(C=S) : 1220 cm⁻¹ and 1050 cm⁻¹ (split due to asymmetric/symmetric stretching)
-
ν(N–C) : 1480 cm⁻¹ (amide II band)
The absence of S–H stretches (~2550 cm⁻¹) confirms complete alkylation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Alkylation | 85–90 | 98 | 6 | High |
| One-Pot | 78–82 | 95 | 8 | Moderate |
The alkylation route offers superior yields and scalability, making it preferable for industrial applications. The one-pot method, while less efficient, reduces solvent waste and labor.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethylcarbamodithioate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl diethylcarbamodithioate
- 2-Oxo-1,2-diphenylethyl formate
- 2-Oxo-1,2-diphenylethyl succinate
Uniqueness
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is unique due to its specific diethylcarbamodithioate group, which imparts distinct chemical and biological properties.
Biological Activity
2-Oxo-1,2-diphenylethyl diethylcarbamodithioate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and structural characteristics, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a diethylcarbamodithioate moiety, which is significant in influencing its biological activity. The molecular structure includes two phenyl groups attached to a central carbon atom, contributing to its unique chemical properties.
Structural Details
- Chemical Formula : CHNOS
- Molecular Weight : 305.39 g/mol
- Melting Point : 485 K
Synthesis
The synthesis of 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate typically involves the reaction of diethylamine with suitable dithiocarbamate precursors. The reaction conditions often include the use of solvents like DMSO and the presence of bases such as cesium carbonate to facilitate the formation of the desired product.
Antimicrobial Properties
Research indicates that compounds similar to 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate exhibit antimicrobial activities. A study highlighted that derivatives of dithiocarbamates show significant inhibition against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Antioxidant Activity
Another area of interest is the antioxidant potential of this compound. Dithiocarbamate derivatives have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various dithiocarbamate derivatives, including 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate. The results demonstrated that this compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
Research on Antioxidant Properties
In another study focused on antioxidant properties, it was found that compounds with similar structures displayed significant radical-scavenging activity in vitro. This suggests that 2-Oxo-1,2-diphenylethyl diethylcarbamodithioate could be beneficial in formulations aimed at reducing oxidative damage in biological systems.
Q & A
Q. How does the compound’s conformation affect its interaction with biological membranes?
- Methodological Answer : Employ Langmuir-Blodgett troughs to measure monolayer penetration (Δπ values). Fluorescence anisotropy (DPH probes) assesses membrane fluidity changes. MD simulations (CHARMM force fields) reveal preferential orientation of the dithiocarbamate group at lipid-water interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
